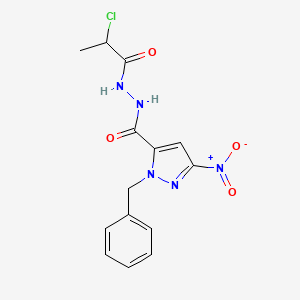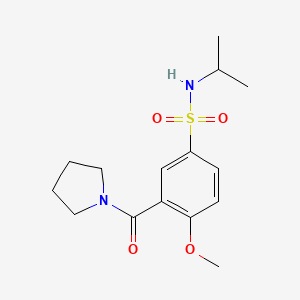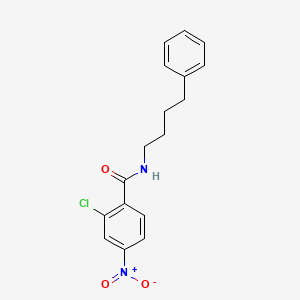![molecular formula C17H20N2O2 B4553071 4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4553071.png)
4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide
Vue d'ensemble
Description
4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.152477885 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use
Metoclopramide A Review of its Pharmacological Properties and Clinical Use
Metoclopramide, a compound structurally related to 4-methoxy-N-{2-[methyl(phenyl)amino]ethyl}benzamide, is advocated for use in gastrointestinal diagnostics, treating vomiting, and managing gastro-intestinal disorders. It assists in radiological identification of lesions, facilitates duodenal intubation and biopsy, and eases emergency endoscopy. Metoclopramide promotes gastric emptying, reduces post-operative vomiting, and may ameliorate some types of drug-induced vomiting. Its pharmacodynamic studies highlight its rapid effects on the motility of the gastrointestinal tract, including improved tone and peristalsis of the stomach and enhanced pyloric activity. Despite its therapeutic benefits, side effects such as extrapyramidal reactions can occur, necessitating cautious use (Pinder et al., 2012).
Environmental and Aquatic Effects
Occurrence, fate, and behavior of parabens in aquatic environments a review
Parabens, chemically similar to this compound, are used as preservatives in various products. This study reviews their occurrence, fate, and behavior in aquatic environments, highlighting their presence at low concentration levels in effluents of wastewater treatment plants and in surface water. Despite being biodegradable, the continuous introduction of parabens into the environment raises concerns about their potential as weak endocrine disrupter chemicals (Haman et al., 2015).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging in Alzheimer's disease Research on amyloid imaging ligands, such as [18F] FDDNP and 11C-PIB, demonstrates the potential of these compounds in measuring amyloid in vivo in Alzheimer's disease patients. The significant difference in PIB retention between mild patients and controls, and the stability of PIB retention over time, underscore the utility of these ligands in early disease detection and evaluation of new anti-amyloid therapies (Nordberg, 2008).
Environmental Effects of Sunscreen Ingredients
Review of environmental effects of oxybenzone and other sunscreen active ingredients This study discusses the environmental impacts of commonly used UV filters in sunscreens, such as oxybenzone. These compounds, including this compound, are found in water sources worldwide and are not easily removed by wastewater treatment. The potential of oxybenzone to contribute to coral reef bleaching and its presence in fish species raise concerns about environmental and food chain contamination (Schneider & Lim, 2019).
Propriétés
IUPAC Name |
4-methoxy-N-[2-(N-methylanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-19(15-6-4-3-5-7-15)13-12-18-17(20)14-8-10-16(21-2)11-9-14/h3-11H,12-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPGZXOGWADOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-2-butenoic acid](/img/structure/B4552992.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4553005.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B4553026.png)

![(5E)-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4553034.png)

![N-(3-ethoxypropyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4553045.png)
![1-[4-(2,6-DICHLOROBENZYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4553047.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-butylphenyl)quinoline](/img/structure/B4553057.png)
![(4-BENZYLPIPERAZINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B4553062.png)

![methyl 2-({[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4553090.png)
